2-(4-Tert-butylphenyl)-6-methoxychromen-4-one
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Overview
Description
2-(4-Tert-butylphenyl)-6-methoxychromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a tert-butylphenyl group at the 2-position and a methoxy group at the 6-position of the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-6-methoxychromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenylboronic acid and 6-methoxy-2-hydroxyacetophenone.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 4-tert-butylphenylboronic acid with 6-methoxy-2-hydroxyacetophenone. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene.
Cyclization: The resulting intermediate undergoes cyclization to form the chromen-4-one core. This step typically involves heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-6-methoxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the phenyl ring or the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chroman derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
2-(4-Tert-butylphenyl)-6-methoxychromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Material Science: It is explored for its potential use in organic electronics and light-emitting devices due to its chromophore properties.
Pharmaceutical Development: The compound serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-6-methoxychromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the NF-κB pathway and the MAPK pathway, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-(4-Tert-butylphenyl)-4H-chromen-4-one: Lacks the methoxy group at the 6-position.
6-Methoxy-2-phenylchromen-4-one: Lacks the tert-butyl group at the phenyl ring.
2-(4-Methoxyphenyl)-6-methoxychromen-4-one: Has a methoxy group instead of a tert-butyl group at the phenyl ring.
Uniqueness
2-(4-Tert-butylphenyl)-6-methoxychromen-4-one is unique due to the presence of both the tert-butylphenyl group and the methoxy group, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its stability, lipophilicity, and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-6-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-20(2,3)14-7-5-13(6-8-14)19-12-17(21)16-11-15(22-4)9-10-18(16)23-19/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQQYZSHQTTZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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